

Sensory properties of ethyl 2-hydroxy-4-methylpentanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-hydroxy-4-methylpentanoate*

Cat. No.: B079060

[Get Quote](#)

An In-Depth Technical Guide to the Sensory Properties of Ethyl 2-Hydroxy-4-Methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxy-4-methylpentanoate, also known as ethyl leucate, is a chiral ester that has been identified as a significant contributor to the aromatic profile of various fermented beverages, most notably wine. Its distinct fruity aroma, often described as "fresh blackberry," has garnered attention in the fields of flavor chemistry and sensory science. This technical guide provides a comprehensive overview of the sensory properties of ethyl 2-hydroxy-4-methylpentanoate, focusing on its enantiomeric forms, olfactory thresholds, and synergistic effects with other aroma compounds. Detailed experimental methodologies for the sensory and chemical analysis of this compound are also presented, along with visualizations of key experimental workflows.

Introduction

Ethyl 2-hydroxy-4-methylpentanoate is a volatile organic compound that plays a crucial role in the "fruity" aroma characteristics of certain foods and beverages.^{[1][2]} It is commonly used as a flavoring agent in the food and beverage industry and serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.^{[2][3]}

This guide will delve into the specific sensory attributes of its stereoisomers, the (R)- and (S)-enantiomers, and their impact on the overall flavor profile.

Sensory Profile

The primary sensory characteristic of ethyl 2-hydroxy-4-methylpentanoate is its distinct odor. No information was found regarding its taste profile.

Odor Profile

Both enantiomers of ethyl 2-hydroxy-4-methylpentanoate are described as having a "fresh blackberry" and "fruity" aroma.[\[4\]](#)[\[5\]](#)[\[6\]](#) The aromatic nuances of the (R)- and (S)-forms are reported to be quite similar.[\[1\]](#)[\[7\]](#)

Olfactory Thresholds

The olfactory perception of ethyl 2-hydroxy-4-methylpentanoate is dependent on its stereochemistry, with the (S)-enantiomer being more potent than the (R)-enantiomer. The olfactory thresholds for the individual enantiomers and their mixture have been determined in a hydroalcoholic solution (12% alcohol/water).[\[1\]](#)[\[4\]](#)[\[7\]](#) A synergistic effect is observed with a mixture of the enantiomers, resulting in a lower olfactory threshold than that of the individual (R)-enantiomer.[\[1\]](#)[\[7\]](#)

Data Presentation

The quantitative data for the olfactory thresholds of ethyl 2-hydroxy-4-methylpentanoate enantiomers are summarized in the table below.

Compound	Olfactory Threshold in 12% Hydroalcoholic Solution (µg/L)	Reference(s)
(R)-ethyl 2-hydroxy-4-methylpentanoate	126	[1] [7]
(S)-ethyl 2-hydroxy-4-methylpentanoate	55	[1] [7]
Mixture of (R)- and (S)-forms (95:5, m/m)	51	[1] [7]

Synergistic Effects

Sensory analysis has revealed a synergistic effect of ethyl 2-hydroxy-4-methylpentanoate on the perception of fruity aromas in wine.[\[1\]](#)[\[7\]](#) In a hydroalcoholic solution supplemented with this ester at concentrations typically found in red wines, the perception of a "fruity" character was enhanced.[\[1\]](#)[\[7\]](#) This suggests that ethyl 2-hydroxy-4-methylpentanoate can act as an aroma enhancer, amplifying the overall fruity notes of a complex mixture.

Experimental Protocols

The following sections detail the methodologies used for the sensory and chemical analysis of ethyl 2-hydroxy-4-methylpentanoate.

Chiral Gas Chromatography (GC)

The enantiomers of ethyl 2-hydroxy-4-methylpentanoate are separated and quantified using chiral gas chromatography.

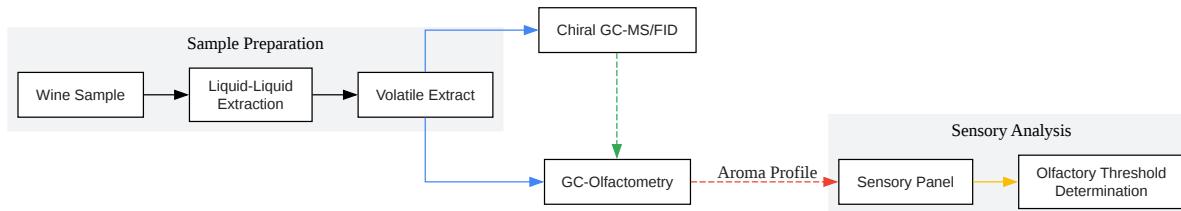
- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
- Column: A chiral capillary column, specifically a γ -cyclodextrin-based column, is used to achieve enantiomeric separation.[\[1\]](#)[\[7\]](#)

- Sample Preparation: The wine sample is typically extracted with a suitable solvent (e.g., dichloromethane) to isolate the volatile compounds.
- GC Conditions (Representative):
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
 - Oven Temperature Program: An initial temperature of 40 °C held for 1 minute, followed by a ramp to 230 °C at a rate of 2 °C/min, with a final hold for 3 minutes.
 - Detector Temperature: 250 °C (for FID).

Gas Chromatography-Olfactometry (GC-O)

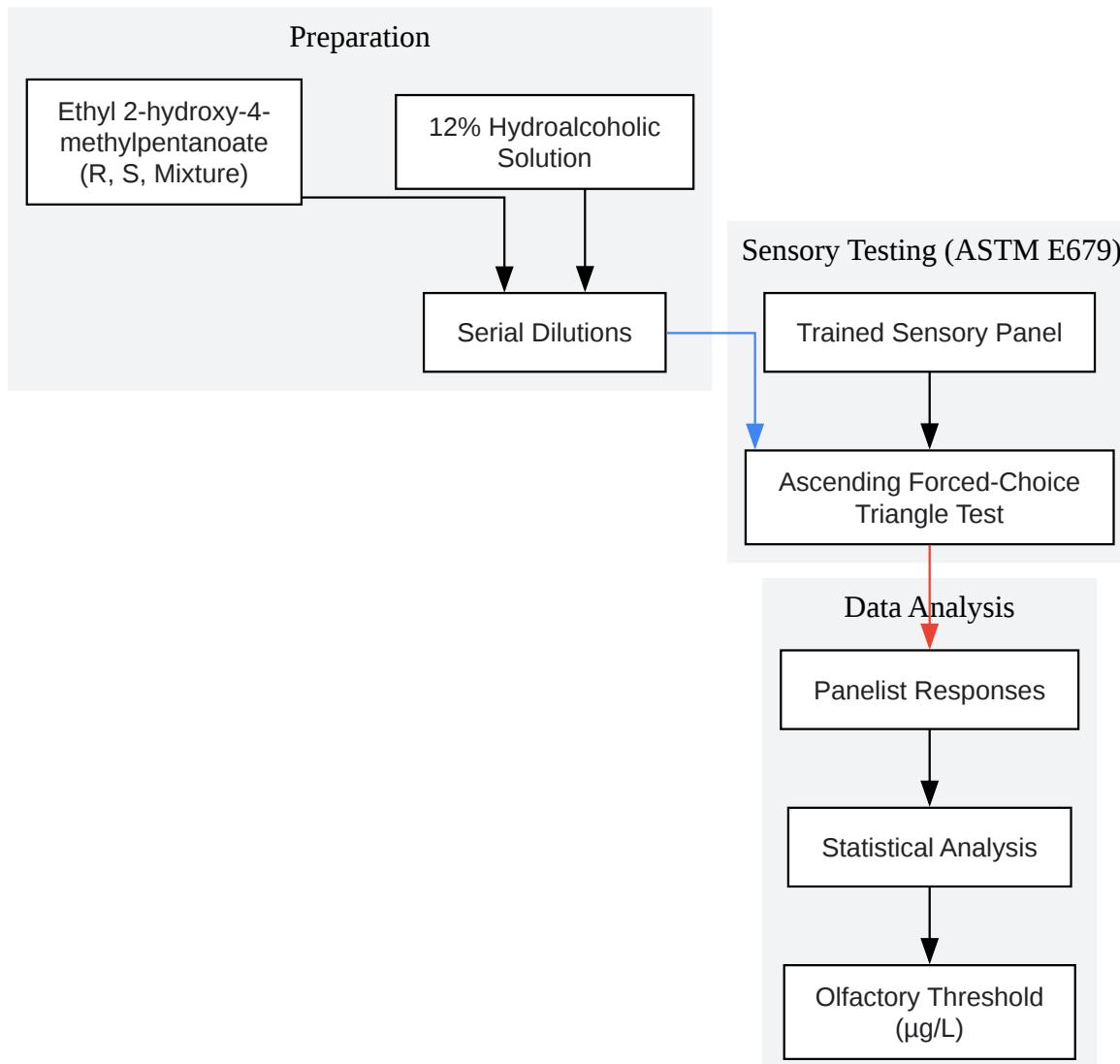
GC-O is employed to identify the specific aroma contribution of ethyl 2-hydroxy-4-methylpentanoate in a complex mixture.

- Instrumentation: A GC-O system that splits the column effluent between a chemical detector (MS or FID) and a heated sniffing port.
- Procedure: Trained sensory panelists sniff the effluent from the GC column at the olfactometry port and record the perceived aroma, its intensity, and its retention time. This sensory data is then correlated with the chemical data from the detector to identify the odor-active compounds.
- Panelist Training: Panelists are trained to recognize and describe various aromas, including the characteristic "fresh blackberry" scent of the target compound.


Sensory Panel Evaluation for Olfactory Threshold Determination

The determination of olfactory thresholds is conducted according to standardized methods, such as ASTM E679, using a trained sensory panel.

- Panelists: A panel of trained assessors with demonstrated ability to consistently discriminate and rate the intensity of the target aroma.


- Sample Preparation: A series of ascending concentrations of the analyte (R-, S-, and the mixture of ethyl 2-hydroxy-4-methylpentanoate) are prepared in a 12% hydroalcoholic solution.
- Test Method (Ascending Forced-Choice Method): Panelists are presented with a series of triangles, where each triangle contains one spiked sample and two blanks (or two spiked and one blank). They are asked to identify the "odd" sample. The threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the spiked sample.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the sensory and instrumental analysis of ethyl 2-hydroxy-4-methylpentanoate.

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the olfactory threshold of ethyl 2-hydroxy-4-methylpentanoate.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways through which ethyl 2-hydroxy-4-methylpentanoate exerts its sensory effects.

Conclusion

Ethyl 2-hydroxy-4-methylpentanoate is a key aroma compound with a characteristic "fresh blackberry" and "fruity" scent. The sensory perception of this ester is influenced by its stereochemistry, with the (S)-enantiomer exhibiting a lower olfactory threshold than the (R)-enantiomer. Furthermore, this compound demonstrates a synergistic effect, enhancing the overall fruity aroma of a solution. The experimental protocols outlined in this guide provide a framework for the accurate sensory and chemical analysis of ethyl 2-hydroxy-4-methylpentanoate, which is of significant interest to researchers and professionals in the food, beverage, and pharmaceutical industries. Further research is warranted to elucidate its taste profile and the underlying signaling pathways of its sensory perception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. morebeer.com [morebeer.com]
- 2. gcms.cz [gcms.cz]
- 3. americanvineyardmagazine.com [americanvineyardmagazine.com]
- 4. Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a Simplified Sensory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parameters Affecting Ethyl Ester Production by *Saccharomyces cerevisiae* during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Sensory properties of ethyl 2-hydroxy-4-methylpentanoate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b079060#sensory-properties-of-ethyl-2-hydroxy-4-methylpentanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com